molecular formula C19H17F3N4O2 B2803417 (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034431-50-8

(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2803417
CAS RN: 2034431-50-8
M. Wt: 390.366
InChI Key: SKKQYUSQRLQRMN-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .


Synthesis Analysis

Imidazo[1,2-a]pyridine derivatives have been synthesized through various methods. One method involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . Another method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been established on the basis of X-ray structural analysis .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine has been shown to react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing complexes involving similar structural motifs, focusing on understanding the coordination characteristics of bidentate nitrogen-donor ligands. For example, the synthesis of tetracarbonylmolybdenum(0) complexes with ligands like 1-methylimidazol-2-yl(pyridin-2-yl)methanone demonstrates the application of these compounds in elucidating distorted octahedral coordination and cis-bidentate ligand configurations in metal complexes (Batten et al., 2006).

Biological Activity

The cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives, including structural modifications by trifluoromethyl groups, has been evaluated. These studies contribute to the understanding of the compound's role as a CDK inhibitor and its cytotoxic effects, providing a basis for the design of more compelling and selective inhibitors (Vilchis-Reyes et al., 2010).

Chemical Properties and Optical Applications

The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives highlights the optical properties of related compounds, where absorption and fluorescence spectra exhibit large Stokes' shifts. Such studies are crucial for developing luminescent materials for various applications, including low-cost emitters (Volpi et al., 2017).

Antimicrobial and Anticancer Activity

The synthesis and evaluation of novel derivatives for their antimicrobial and anticancer activities exemplify the potential therapeutic applications of these compounds. Research into compounds like [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones has provided insights into their effectiveness against various cancer cell lines and pathogenic strains, underscoring the importance of the structural configuration on biological activity (Narasimhan et al., 2011).

Future Directions

The future directions in the research of imidazo[1,2-a]pyridine derivatives could involve exploring their potential in various biological applications given their broad range of biological activity . Further studies could also focus on improving the synthesis methods for these compounds .

properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2/c1-12-17(26-8-3-2-4-15(26)24-12)18(27)25-9-6-14(11-25)28-16-10-13(5-7-23-16)19(20,21)22/h2-5,7-8,10,14H,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKQYUSQRLQRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)OC4=NC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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